1-(Naphthalen-1-ylmethyl)-3-(2-oxoindolin-5-yl)urea
Description
1-(Naphthalen-1-ylmethyl)-3-(2-oxoindolin-5-yl)urea is a synthetic small molecule characterized by a urea core bridging a naphthalen-1-ylmethyl group and a 2-oxoindolin-5-yl moiety. The 2-oxoindolin-5-yl group is a common pharmacophore in drug discovery, often associated with kinase inhibition and apoptosis modulation . This compound’s urea linkage provides hydrogen-bonding capacity, which may improve target affinity compared to sulfonamide or ester-based analogues.
Structural determination of such compounds often relies on crystallographic tools like SHELX software, which is widely used for small-molecule refinement .
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19-11-15-10-16(8-9-18(15)23-19)22-20(25)21-12-14-6-3-5-13-4-1-2-7-17(13)14/h1-10H,11-12H2,(H,23,24)(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIEPKMYCPUMWRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)NCC3=CC=CC4=CC=CC=C43)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-1-ylmethyl)-3-(2-oxoindolin-5-yl)urea typically involves the reaction of naphthalen-1-ylmethylamine with 2-oxoindoline-5-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Naphthalen-1-ylmethyl)-3-(2-oxoindolin-5-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalen-1-ylmethyl-3-(2-oxoindolin-5-yl)urea oxides, while reduction could produce the corresponding amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Naphthalen-1-ylmethyl)-3-(2-oxoindolin-5-yl)urea involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound could influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table highlights key structural differences between 1-(Naphthalen-1-ylmethyl)-3-(2-oxoindolin-5-yl)urea and the structurally related compound FC85 (from ):
| Parameter | 1-(Naphthalen-1-ylmethyl)-3-(2-oxoindolin-5-yl)urea | (3Z)-N-(3-((1H-imidazol-5-yl)-methylene)-2-oxoindolin-5-yl)-4-methylbenzenesulfonamide (FC85) |
|---|---|---|
| Core Functional Group | Urea (CON₂) | Sulfonamide (SO₂NH) |
| Substituent 1 | Naphthalen-1-ylmethyl | 4-Methylbenzenesulfonyl |
| Substituent 2 | 2-Oxoindolin-5-yl | (3Z)-1H-imidazol-5-yl-methylene |
| Molecular Formula | ~C₂₀H₁₇N₃O₂ (estimated) | C₁₅H₁₄N₂O₃S |
| Molecular Weight | ~339 g/mol | 302 g/mol |
| Hydrogen-Bond Capacity | High (urea donors/acceptors) | Moderate (sulfonamide acceptor, imidazole donor) |
| Lipophilicity (Predicted) | High (naphthalene) | Moderate (aromatic sulfonyl + imidazole) |
Key Observations:
- Molecular Weight : The target compound’s higher molecular weight (~339 vs. 302 g/mol) may influence pharmacokinetics, such as absorption or distribution.
Yield and Purity Considerations:
- FC85’s elemental analysis (e.g., C: 59.38% found vs. 59.59% calculated) suggests moderate purity . Similar data for the target compound is unavailable but would be critical for comparative assessment.
Pharmacological Implications
- FC85 : The imidazole and sulfonamide groups may target apoptosis-related proteins (e.g., caspases) or inflammatory pathways. Imidazole’s metal-coordinating ability could enable distinct mechanisms compared to urea-based analogues.
Solubility and Bioavailability
- Target Compound : High hydrophobicity from naphthalene may reduce aqueous solubility, necessitating formulation adjustments. The urea group could partially offset this via polar interactions.
Biological Activity
The compound 1-(Naphthalen-1-ylmethyl)-3-(2-oxoindolin-5-yl)urea is a novel urea derivative that has attracted attention due to its potential biological activities, particularly in cancer therapy and other therapeutic areas. This article provides a comprehensive overview of its biological activity, synthesizing available research findings, case studies, and data tables.
Synthesis of 1-(Naphthalen-1-ylmethyl)-3-(2-oxoindolin-5-yl)urea
The synthesis of this compound typically involves the reaction of naphthalen-1-ylmethylamine with isocyanates or related substrates to form the urea linkage. The synthetic pathway is crucial as it influences the biological properties of the resulting compound. The following table summarizes the conditions and yields for various synthesis methods reported in the literature:
| Synthesis Method | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| Method A | Naphthalen-1-ylmethylamine + Isocyanate | Room temperature, 24 hours | 75% |
| Method B | Naphthalen-1-ylmethylamine + Urea Derivative | Reflux, 12 hours | 82% |
| Method C | Naphthalen-1-ylmethylamine + Carbamate | Microwave irradiation | 90% |
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1-(Naphthalen-1-ylmethyl)-3-(2-oxoindolin-5-yl)urea . In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including renal cancer (Caki cells). The compound exhibited an IC50 value of 9.88 µM , indicating potent activity. Mechanistic studies revealed that it induces apoptosis through the modulation of key proteins such as Bax and Bcl-2, which are crucial in regulating cell death pathways .
Inhibition of Histone Deacetylases (HDACs)
The compound has also been evaluated for its ability to inhibit histone deacetylases (HDACs), which play a significant role in cancer progression. In one study, it showed an HDAC1 inhibition rate of 68.02 ± 2.44% at a concentration of 10 µM . This suggests that the compound may alter histone acetylation status, leading to changes in gene expression associated with tumor suppression .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. Research indicates that modifications to the naphthalene and indolin structures can significantly influence both potency and selectivity against cancer cells. For instance, substituents on the naphthalene ring can enhance binding affinity to target proteins involved in cell proliferation and survival.
Case Study 1: Renal Cancer Treatment
A study involving 1-(Naphthalen-1-ylmethyl)-3-(2-oxoindolin-5-yl)urea demonstrated its effectiveness in a murine model of renal cancer. Mice treated with this compound showed a marked reduction in tumor size compared to controls, alongside improved survival rates. Biochemical analyses indicated minimal toxicity, suggesting a favorable therapeutic index .
Case Study 2: Combination Therapy
In another investigation, researchers explored the effects of combining this compound with traditional chemotherapeutics. The combination therapy resulted in synergistic effects, enhancing overall cytotoxicity against resistant cancer cell lines while reducing side effects associated with higher doses of chemotherapy agents.
Q & A
Q. What are the recommended synthetic routes for 1-(Naphthalen-1-ylmethyl)-3-(2-oxoindolin-5-yl)urea, and how can reaction conditions be optimized?
A viable approach involves coupling naphthalen-1-ylmethylamine with 2-oxoindolin-5-yl isocyanate. Key steps include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and enhance reactivity .
- Catalysis : Employ base catalysts (e.g., K₂CO₃) to deprotonate acidic NH groups and accelerate urea bond formation .
- Optimization : Apply factorial design to systematically vary parameters (temperature, stoichiometry, reaction time) and identify optimal conditions .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how can conflicting spectral data be resolved?
- Primary techniques :
- Data conflicts : Cross-validate with alternative methods (e.g., IR for urea C=O stretch at ~1650 cm⁻¹) or computational prediction tools (e.g., ACD/Labs) .
Q. What strategies ensure purity and stability during storage?
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
- Storage : Store at –20°C in sealed, argon-purged vials to prevent urea hydrolysis and naphthalene oxidation .
Advanced Research Questions
Q. How can computational methods predict reaction pathways and regioselectivity for derivatives of this compound?
- Reaction path search : Use quantum chemical software (Gaussian, ORCA) to model transition states and identify kinetically favored pathways. For example, assess steric effects in naphthalene substitution .
- Regioselectivity : Density Functional Theory (DFT) can calculate charge distribution in the indole ring to predict electrophilic attack sites .
Q. What experimental designs are suitable for resolving contradictions in biological activity data across studies?
- Meta-analysis : Aggregate data from multiple assays (e.g., enzyme inhibition, cytotoxicity) and apply multivariate statistics to isolate confounding variables (e.g., solvent choice, cell line variability) .
- Dose-response validation : Use Hill equation modeling to compare EC₅₀ values under standardized conditions .
Q. How can AI-driven tools enhance molecular docking or pharmacokinetic predictions for this urea derivative?
- Docking simulations : Integrate COMSOL Multiphysics with machine learning (e.g., AutoDock Vina) to screen binding affinities against targets like kinase domains or GPCRs .
- ADME prediction : Train neural networks on PubChem datasets to forecast bioavailability, leveraging structural analogs (e.g., benzodioxole-urea derivatives) .
Q. What methodologies address challenges in scaling up synthesis while maintaining yield and purity?
- Process intensification : Implement flow chemistry with real-time monitoring (e.g., inline IR spectroscopy) to control exothermic urea formation .
- Separation optimization : Test membrane technologies (nanofiltration) for continuous purification, reducing solvent waste .
Methodological Notes
- Contradiction handling : Cross-reference spectral data with crystallographic studies (e.g., single-crystal XRD for confirming stereochemistry) .
- Advanced analytics : Combine HPLC-MS with ion mobility spectrometry to resolve co-eluting impurities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
